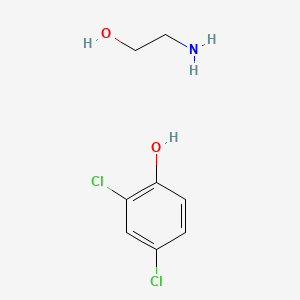

Einecs 305-815-8

Description

Properties

CAS No. |

95046-27-8 |

|---|---|

Molecular Formula |

C8H11Cl2NO2 |

Molecular Weight |

224.08 g/mol |

IUPAC Name |

2-aminoethanol;2,4-dichlorophenol |

InChI |

InChI=1S/C6H4Cl2O.C2H7NO/c7-4-1-2-6(9)5(8)3-4;3-1-2-4/h1-3,9H;4H,1-3H2 |

InChI Key |

DZCFBGGJVGCOFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)O.C(CO)N |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 2 3 Amino 4 Methylphenyl Methyl Benzene 1,3 Diamine

Elucidation of Reaction Mechanisms in 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine Synthesis

The formation of the central methylene (B1212753) bridge linking the two aromatic rings is typically achieved through a condensation reaction. The mechanism is analogous to the synthesis of Hünlich's base, which involves the reaction of 2,4-diaminotoluene (B122806) with paraformaldehyde. ajgreenchem.com In the synthesis of the target compound, 2,4-diaminotoluene would react with a substituted benzaldehyde, likely 2-aminobenzaldehyde, under acidic conditions.

The reaction mechanism proceeds through the following key steps:

Protonation of the Aldehyde: The aldehyde carbonyl group is protonated by an acid catalyst, increasing its electrophilicity.

Nucleophilic Attack: The electron-rich aromatic ring of 2,4-diaminotoluene acts as the nucleophile. One of the amino groups, being a strong activating group, facilitates the electrophilic attack on the protonated carbonyl carbon.

Dehydration: The resulting intermediate undergoes dehydration to form a Schiff base or an iminium ion.

Second Nucleophilic Attack/Rearrangement: A second molecule of the diamine can react, or intramolecular rearrangements can occur, leading to the formation of the methylene bridge.

Theoretical studies on related reactions, such as the phosgenation of 2,4-toluenediamine (TDA), highlight the complexity of these mechanisms. researchgate.net Such studies explore various reaction pathways and the influence of solvents, finding that reaction barriers can be significantly reduced in appropriate solvent systems compared to gas-phase reactions. researchgate.net

Development of Novel Synthetic Routes to 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

Catalysis is fundamental to the synthesis of the precursors for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine. The aromatic amine functionalities are commonly produced via the catalytic hydrogenation of the corresponding nitro compounds. For instance, the industrial preparation of 2,4-diaminotoluene involves the hydrogenation of 2,4-dinitrotoluene, typically using a nickel catalyst. atamanchemicals.com Patents describe processes where a molten mixture of dinitrotoluenes is catalytically hydrogenated in the presence of water, with catalysts such as nickel, platinum, or palladium being effective. google.com This reaction is typically performed at elevated temperatures (up to 150°C) and pressures. google.com

This catalytic reduction strategy is a cornerstone for producing the necessary aromatic diamine building blocks required for the final condensation step.

The parent molecule, 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine, is achiral, meaning it does not have non-superimposable mirror images. Therefore, stereoselective synthesis is not a requirement for its production. However, for the synthesis of chiral analogs, where stereocenters might be introduced on the backbone or via substituents, stereoselective approaches would be necessary. Research in the broader field of asymmetric organocatalysis often involves the synthesis of chiral diamine scaffolds that act as hydrogen bond donors. mdpi.com While these are not direct analogs, the principles could be adapted. Currently, specific research on the stereoselective synthesis of chiral analogs of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine is not widely available in the public domain.

Process Optimization and Scale-Up Research for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

Transitioning a synthesis from a laboratory bench to industrial scale-up presents numerous challenges. Research in this area focuses on ensuring the process is robust, safe, and economically viable. acs.orgacs.org Key areas of focus include reaction kinetics, solvent selection, and purification methods.

A study on the continuous synthesis of a related compound, N-(3-Amino-4-methylphenyl)benzamide, using a microflow reactor system highlights a modern approach to optimization. researchgate.net This method allows for the precise determination of reaction kinetics, which is crucial for maximizing yield and selectivity. researchgate.net By studying parameters like temperature and residence time, researchers can build kinetic models to predict the optimal reaction conditions. researchgate.net

| Temperature (°C) | Residence Time (s) | Product Yield (%) |

|---|---|---|

| 30 | 420 | ~42 |

| 70 | 420 | ~76 |

| Optimized conditions from the kinetic model yielded 85.7% within 10 minutes. |

For large-scale batch production, optimization often involves evaluating solvent effects, managing heat transfer from exothermic reactions, and developing efficient crystallization and isolation procedures to achieve the desired product purity at scale. acs.orgcarbogen-amcis.com

Sustainable Chemistry Principles in 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine Synthesis

Applying the principles of green chemistry is increasingly important in chemical manufacturing to minimize environmental impact. vapourtec.com For diamine synthesis, several sustainable strategies have been developed.

One key approach is the use of one-pot synthesis, which reduces waste by eliminating the need for intermediate work-up and purification steps. A green, one-pot method for synthesizing a Hünlich's base analog from 2,4-diaminotoluene has been demonstrated, which saves time, energy, and solvents. ajgreenchem.com This approach utilized an aqueous solution and mild reagents, directly using the product of the first step for the subsequent reaction. ajgreenchem.com

Other green chemistry strategies applicable to diamine synthesis include:

Safer Solvents: Utilizing water as a solvent where possible to replace hazardous organic solvents. ccsenet.orgresearchgate.net

Catalyst-Free Reactions: Developing protocols that can proceed efficiently without a catalyst, simplifying purification and reducing heavy metal waste. researchgate.net

Electrochemical Synthesis: Using electricity to drive reactions, which can eliminate the need for chemical oxidizing or reducing agents and generate only hydrogen as a byproduct. mdpi.commdpi.com

By integrating these principles, the synthesis of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine and related compounds can be made more environmentally friendly.

Advanced Analytical Methodologies for 2 3 Amino 4 Methylphenyl Methyl Benzene 1,3 Diamine Characterization

Spectroscopic Techniques for Structural and Purity Assessment of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

Spectroscopic techniques are indispensable for determining the molecular structure and assessing the purity of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine. These methods provide detailed information about the compound's atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine. Both ¹H and ¹³C NMR provide critical data for confirming the compound's identity and purity.

In ¹H NMR spectra of aromatic amines, the signals from protons on the aromatic ring and those attached to nitrogen atoms are of particular interest. mdpi.com For instance, in related aromatic amine structures, proton signals of an aldehyde group can appear around 9.5 ppm, while methine group signals are observed between 6.2 and 7.8 ppm. mdpi.com The chemical shifts and coupling constants of the aromatic protons in 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine would provide definitive information about the substitution pattern on the benzene (B151609) rings. The protons of the amino groups (NH₂) would likely appear as broad signals, a characteristic feature in amine spectra. libretexts.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic rings would confirm the positions of the amino and methyl substituents. For example, in a similar compound, N-(3-amino-4-methylphenyl)formamide, distinct signals for the various aromatic carbons have been identified. rsc.org

A hypothetical ¹H NMR data table for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine is presented below, based on typical chemical shifts for similar structures. mdpi.comchemicalbook.com

| Proton Type | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.0 - 7.5 | Multiplet | 6H |

| Amino (NH₂) | 3.5 - 5.0 | Broad Singlet | 6H |

| Methylene (B1212753) (CH₂) | 3.8 - 4.2 | Singlet | 2H |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet | 3H |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine Analysis

Vibrational and electronic spectroscopy offer further insights into the functional groups and electronic transitions within the 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine molecule.

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrations of the amine and aromatic functional groups. Primary aromatic amines typically show two N-H stretching bands in the region of 3400-3500 cm⁻¹. libretexts.org Additionally, strong N-H scissoring absorptions are expected between 1550 and 1650 cm⁻¹, and C-N stretching absorptions for aromatic amines are found between 1200 and 1350 cm⁻¹. libretexts.org The presence of a methyl group would also be indicated by C-H stretching and bending vibrations.

The table below summarizes the expected IR absorption bands for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine. mdpi.comlibretexts.orgspectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching (asymmetric & symmetric) | 3400 - 3500 |

| Amino (N-H) | Scissoring | 1550 - 1650 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For aromatic amines, the interaction of the lone pair of electrons on the nitrogen atom with the π-electron system of the aromatic ring leads to a shift in the absorption maximum to longer wavelengths compared to benzene. libretexts.org For example, aniline (B41778) has a λmax of 280 nm, shifted from benzene's 256 nm. libretexts.org The UV-Vis spectrum of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine would be expected to show characteristic absorptions related to its extended aromatic system.

Mass Spectrometry (MS) Approaches for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine and its Metabolites/Degradants

Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine, which aids in its identification and the characterization of its potential metabolites or degradation products. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org Since 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine (C₁₄H₁₇N₃) has three nitrogen atoms, it is expected to have an odd molecular weight. sielc.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. rsc.orgmdpi.com Fragmentation patterns observed in the mass spectrum can help to elucidate the structure of the molecule and identify any related substances.

Chromatographic Separations and Coupled Techniques for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine Profiling

Chromatographic techniques are essential for separating 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine from complex mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of aromatic amines. A reverse-phase (RP) HPLC method has been described for the analysis of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. rsc.orgsielc.com

The table below outlines a typical set of HPLC conditions for the analysis of aromatic amines, which could be adapted for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine. rsc.orgsielc.comwur.nl

| Parameter | Condition |

| Column | C18 (e.g., 5 µm, 4.6 x 150 mm) |

| Mobile Phase | Acetonitrile/Water with Formic or Phosphoric Acid |

| Detection | UV at 214 nm and 254 nm |

| Flow Rate | 0.7 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) in 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine Research

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of semi-volatile organic compounds like aromatic amines. nemi.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This method is particularly useful for identifying and quantifying trace amounts of the compound and its byproducts in various matrices. dtu.dk The use of a non-polar capillary column is common for the analysis of such compounds. derpharmachemica.com

Table of Compound Names

| EINECS Number | Chemical Name |

| 305-815-8 | 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine |

| 202-453-1 | 4-methylbenzene-1,3-diamine |

| N/A | Aniline |

| N/A | Benzene |

| N/A | N-(3-amino-4-methylphenyl)formamide |

Elemental Analysis and Trace Impurity Profiling in 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

The determination of the elemental composition and the detection of trace impurities are fundamental to the characterization of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine. These analyses are crucial for confirming the empirical formula, identifying potential metallic contaminants from synthesis processes, and ensuring the compound meets stringent purity requirements for its applications.

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES)

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) are two established techniques for quantitative elemental analysis. AAS measures the absorption of light by free atoms in the gaseous state, while ICP-AES measures the electromagnetic radiation emitted by excited atoms in an argon plasma.

In the context of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine, these methods are particularly useful for detecting and quantifying trace metal impurities that may be present from catalytic synthesis steps or from storage containers. For instance, the synthesis of related aromatic amines sometimes involves metal catalysts. mdpi.com

Research Findings: While specific studies on the AAS and ICP-AES analysis of Einecs 305-815-8 are not widely published, the principles of these techniques are broadly applicable. For related compounds, such as in the production of 2,4-toluenediamine, ICP-Optical Emission Spectrometry (ICP-OES, a variant of ICP-AES) has been used to determine the content of precious metal catalysts like palladium (Pd) and platinum (Pt). mdpi.com In such analyses, the sample is typically digested in a strong acid mixture, such as aqua regia, to bring the elements into solution before introduction into the instrument. mdpi.com

The selection between AAS and ICP-AES often depends on the specific requirements of the analysis, such as the number of elements to be determined and the required detection limits. The table below illustrates a hypothetical comparison of performance parameters for these techniques in the analysis of trace metals.

Table 1: Comparison of AAS and ICP-AES for Trace Metal Analysis

| Feature | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) |

| Principle | Measures absorption of light by ground-state atoms | Measures emission of light from excited atoms in a plasma |

| Element Analysis | Typically one element at a time | Simultaneous or rapid sequential multi-element analysis |

| Detection Limits | Good (ppb range) | Generally better than AAS (ppb to sub-ppb range) |

| Interferences | Prone to chemical and spectral interferences | Fewer chemical interferences due to high plasma temperature |

| Throughput | Lower | Higher |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Ultrace Analysis

For the detection of impurities at ultratrace levels (parts-per-trillion), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method. nih.gov It combines a high-temperature ICP source to ionize the sample with a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio. This provides exceptional sensitivity and specificity.

Research Findings: The application of ICP-MS for the ultratrace analysis of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine would be invaluable for quality control in high-purity applications. The technique can detect a wide range of elemental impurities that could originate from raw materials, catalysts, or manufacturing equipment. A European Commission report on a related compound, 3-amino-2,6-dimethylphenol, provides an example of elemental screening where various metals were analyzed, with detection limits in the parts-per-million (ppm) range. europa.eu ICP-MS would allow for significantly lower detection limits.

The table below presents typical detection limits for selected elements using ICP-MS, demonstrating its superior sensitivity.

Table 2: Typical Detection Limits of ICP-MS for Selected Elements

| Element | Typical Detection Limit (ng/L or ppt) | Potential Source in Synthesis |

| Lead (Pb) | < 1 | Contaminant from reagents or equipment |

| Cadmium (Cd) | < 1 | Impurity in starting materials |

| Mercury (Hg) | < 2 | Environmental contaminant |

| Arsenic (As) | < 10 | Contaminant from raw materials |

| Palladium (Pd) | < 5 | Residual catalyst |

| Platinum (Pt) | < 1 | Residual catalyst |

X-ray Diffraction (XRD) and Crystallographic Studies of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the atomic arrangement, crystal lattice, and phase purity of a compound. For a crystalline solid like 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine, single-crystal XRD can be used to determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. Powder XRD is useful for phase identification and assessing bulk sample purity.

Research Findings: Crystallographic studies are essential for understanding the solid-state properties of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine. While specific crystallographic data for this exact compound is not readily available in the public domain, studies on analogous complex organic molecules are common. For example, the crystal structure of a polysubstituted benzene, 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, was determined by X-ray analysis, revealing details about the planarity of substituent groups and the dihedral angle between the phenyl rings. researchgate.net Another study on a thiophene (B33073) derivative detailed intramolecular hydrogen bonds and the formation of dimers through intermolecular hydrogen bonding, which were elucidated using XRD. researchgate.net Such interactions are also expected to be significant in the crystal packing of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine due to the presence of multiple amine groups.

A hypothetical set of crystallographic data that could be obtained for this compound is presented below.

Table 3: Hypothetical Crystallographic Data for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.31 |

| b (Å) | 4.76 |

| c (Å) | 12.22 |

| α (°) | 90 |

| β (°) | 102.09 |

| γ (°) | 90 |

| Volume (ų) | 1097.1 |

| Z (molecules/unit cell) | 4 |

| Key Structural Features | Intramolecular and intermolecular N-H···N hydrogen bonds |

Method Validation and Quality Assurance in 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine Analytical Research

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. For the analysis of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine, any quantitative method must be validated to ensure the reliability and accuracy of the results. This is particularly important in quality control and in research where precise quantification is necessary.

Research Findings: Validated analytical methods are crucial for the analysis of aromatic amines. Studies on related diisocyanates and their corresponding diamine metabolites in biological samples highlight the parameters that are typically evaluated. researchgate.netresearchgate.net These studies often employ techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). researchgate.net

The validation process generally involves assessing the following parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision, and reproducibility).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The table below summarizes typical acceptance criteria for these validation parameters in an analytical method for a pharmaceutical intermediate or related compound.

Table 4: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, R²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80-120% |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |

| LOD | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

| Selectivity | No significant interfering peaks at the retention time of the analyte |

A study on the determination of various diamines in urine reported extraction recoveries in the range of 93.9–101.2% with repeatabilities and reproducibilities between 0.89–8.12% and 2.12–10.56%, respectively. researchgate.net Such rigorous validation ensures the quality and reliability of the data generated in analytical research involving compounds like 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine.

Biological Interactions and Mechanistic Elucidation of 2 3 Amino 4 Methylphenyl Methyl Benzene 1,3 Diamine

Enzyme Kinetic Studies and Interaction Mechanisms of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

Currently, there is a lack of specific enzyme kinetic studies published for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine. However, research on structurally related aromatic amines provides a basis for potential interactions. For instance, studies on other diamine compounds, such as the biotransformation of 2,4-toluenediamine in human skin models, have shown that N-acetyltransferase is a key enzyme in their metabolism, leading to mono N-acetylated derivatives. researchgate.net The kinetics of such reactions are crucial for understanding the compound's metabolic fate.

Furthermore, kinetic studies on the selective acylation of similar diamines like 4-methylbenzene-1,3-diamine have been conducted to understand reaction mechanisms and optimize the synthesis of specific mono-acylated products. researchgate.net These studies often reveal complex reaction pathways with the formation of various by-products, highlighting the differential reactivity of the amine groups. researchgate.net While direct data is absent for the title compound, it is plausible that its three amino groups would exhibit different reactivities in enzymatic reactions, a hypothesis that requires experimental validation through dedicated kinetic analysis.

Protein-Ligand Binding Investigations Involving 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

Specific protein-ligand binding investigations for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine are not available in the current scientific literature. The potential for this compound to bind to proteins is an area of interest for future research, as such interactions are fundamental to understanding its pharmacological and toxicological profile. smolecule.com

For context, related aromatic amine structures serve as intermediates in the synthesis of kinase inhibitors, such as Imatinib, which functions by binding to the kinase domains of proteins like Bcr-Abl and c-KIT. Molecular docking studies on other complex amine derivatives have been used to predict binding affinities and modes of interaction with protein targets. For example, a Schiff base compound showed a moderate binding affinity for the GyrB protein in E. coli with a binding energy of -4.26 kcal/mol. tandfonline.com These examples suggest that 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine could potentially interact with various protein targets, a hypothesis that could be explored through computational docking and experimental binding assays.

Cellular Pathway Modulation by 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine and its Analogs

There is no direct evidence from published studies on how 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine modulates specific cellular pathways. Research into the biological activities of analogous compounds can offer some insights. For example, various quinazoline (B50416) derivatives, which can be synthesized from aromatic amines, are known to act as inhibitors of cellular phosphorylation and as ligands for receptors like benzodiazepine (B76468) and γ-aminobutyric acid, thereby modulating key cellular signaling pathways. ekb.eg

Allosteric modulators of metabotropic glutamate (B1630785) (mGlu) receptors, which are crucial for modulating synaptic transmission in the central nervous system, also feature complex amine structures. nih.gov These compounds can either enhance or inhibit the receptor's response to glutamate, thereby influencing a wide range of physiological functions. nih.gov The potential for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine or its derivatives to interact with such pathways remains to be investigated.

In Vitro Bioactivity Profiling and High-Throughput Screening of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

A comprehensive in vitro bioactivity profile for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine is not documented. High-throughput screening (HTS) is a powerful method to assess the biological activity of compounds against a wide array of targets, but there is no indication that this compound has been subjected to such screening.

However, related chemical classes have been extensively studied. For instance, various Schiff base derivatives have been screened for antimicrobial activity, with some showing efficacy against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. scirp.org Similarly, novel 1,3,5-triazine (B166579) derivatives have undergone in vitro testing for anticancer activity against cell lines like HCT-116 (colon), MCF-7 (breast), and HeLa (cervical), with some compounds demonstrating significant cytotoxicity. mdpi.com The table below summarizes bioactivity data for structurally related, but distinct, compounds.

| Compound Class | Test | Cell Line/Organism | Activity/Result |

| Schiff Base tandfonline.com | Antibacterial/Antifungal | E. coli, S. aureus, C. albicans | Active at 40 µg/ml |

| Schiff Base tandfonline.com | Anticancer | MCF-7 | IC50: 41.5 µg/ml |

| Thiazole (B1198619) Derivative mdpi.com | Anticancer | HepG-2 | IC50: 1.61 ± 1.92 µg/mL |

| 2,4-diamino-pyrimidine Derivative nih.gov | Antimalarial | P. falciparum 3D7 | IC50: 0.09 µM |

| 3-Arylcoumarin Derivative researchgate.net | Antibacterial | S. aureus | Comparable to ampicillin |

This data for analogous structures suggests that the bioactivity of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine warrants investigation through systematic screening.

Computational Approaches for Predicting Biological Activities of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

Computational toxicology and activity prediction are valuable tools for assessing the potential biological effects of new chemical entities. marquette.edu These in silico methods, such as the Prediction of Activity Spectra for Substances (PASS) program, can predict a wide range of biological activities based on a compound's structure. sci-hub.se

For 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine, specific computational predictions of its biological activity spectra have not been published. However, computational studies on related molecules are common. For example, Density Functional Theory (DFT) has been used to study the electronic properties and reactivity of aminothiadiazole derivatives to predict their anticancer potential. acs.org Similarly, PASS analysis has been applied to thiazole derivatives to predict activities such as anti-inflammatory, anesthetic, and antioxidant effects, which can then guide experimental testing. sci-hub.se Such computational models could be applied to 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine to generate hypotheses about its potential biological roles. researchgate.net

Structure-Activity Relationship (SAR) Studies for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine Derivatives

There are no specific Structure-Activity Relationship (SAR) studies available for derivatives of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine. SAR studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. europa.eu

Research on other classes of compounds provides a framework for how such studies could be conducted. For example, SAR studies on 3-arylcoumarins have shown that the position of substituents on the aryl ring significantly influences antibacterial activity against S. aureus. researchgate.net In another example, Quantitative Structure-Activity Relationship (QSAR) analysis of 2,4-diamino-pyrimidine derivatives identified lipophilicity as a key driver for improved anti-malarial activity. nih.gov These studies demonstrate the power of SAR and QSAR in medicinal chemistry. Future synthesis and evaluation of derivatives of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine would be necessary to establish meaningful SAR for this chemical scaffold.

Environmental Fate and Transformation of 2 3 Amino 4 Methylphenyl Methyl Benzene 1,3 Diamine

Degradation Pathways of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine in Aquatic Environments

No data is available on the degradation pathways of this compound in aquatic environments.

Photolytic and Biodegradative Transformation of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine in Soil Systems

No information could be found regarding the photolytic and biodegradegradative transformation of this compound in soil.

Adsorption, Leaching, and Transport Mechanisms of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine in Geologic Media

There are no available studies on the adsorption, leaching, or transport mechanisms of this specific compound in geologic media.

Methodologies for Identifying and Quantifying Environmental Transformation Products of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

No methodologies for the identification and quantification of environmental transformation products of this compound have been documented in the reviewed literature.

Bioaccumulation Potential Assessment and Environmental Partitioning Models for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

There is no data available to assess the bioaccumulation potential or to apply environmental partitioning models for this compound.

Applications and Derivatization in Advanced Chemical Systems Based on 2 3 Amino 4 Methylphenyl Methyl Benzene 1,3 Diamine

2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine as an Intermediate in Fine Chemical Synthesis

The molecular architecture of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine, featuring multiple reactive amine functionalities, positions it as a significant intermediate in the synthesis of various fine chemicals. ontosight.ai Its primary application in this area is in the production of dyes and pigments. ontosight.ai The aromatic nature of the compound, combined with the presence of amino groups that can be readily diazotized and coupled, allows for the creation of complex azo dyes. journalijar.com These dyes are utilized in a range of industries, including textiles, paints, and coatings. journalijar.com

One specific application of this diamine is in oxidative hair coloring compositions. google.com In this context, it acts as a "coupler" compound. During the hair dyeing process, primary intermediates are oxidized, and they then react with coupler compounds like 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine to form the final dye molecules within the hair shaft. google.com

Furthermore, the reactivity of the amine groups allows for selective acylation to produce amide derivatives, which can serve as crucial building blocks for pharmaceuticals and other specialty chemicals. For instance, the selective mono-acylation of a similar diamine, 4-methylbenzene-1,3-diamine, has been studied to produce N-(3-Amino-4-methylphenyl)benzamide, an important intermediate for drug candidates. solubilityofthings.comresearchgate.net This suggests that 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine could undergo similar selective reactions to yield complex intermediates for targeted applications.

Rational Design and Synthesis of Functional Derivatives of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

The rational design of functional derivatives from 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine involves the strategic modification of its amine groups to introduce new properties and functionalities. The presence of three distinct amine groups allows for a high degree of synthetic flexibility, enabling the creation of a wide array of derivatives.

The synthesis of such derivatives typically involves standard amine chemistry. For example, acylation with acid chlorides or anhydrides can be used to introduce amide functionalities. mdpi.com Sulfonylation with sulfonyl chlorides can be employed to produce sulfonamide derivatives. smolecule.com The specific reaction conditions, such as the choice of solvent, temperature, and the use of catalysts or bases, can influence the selectivity of the reaction, potentially allowing for the functionalization of one or more amine groups.

While specific examples of derivatives synthesized directly from 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine are not extensively documented in publicly available literature, the principles of derivative synthesis for aromatic diamines are well-established. For instance, the synthesis of novel organocatalysts often involves the derivatization of chiral diamines. mdpi.commdpi.com These catalysts can be used in a variety of asymmetric reactions, highlighting the potential for creating functionally complex molecules from a diamine scaffold. The synthesis of such derivatives often involves a multi-step process, including protection/deprotection steps, to achieve the desired substitution pattern. mdpi.com

Role of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine in Polymer Chemistry and Material Science

In the realm of polymer chemistry and material science, 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine is a valuable monomer for the synthesis of high-performance polymers, particularly polyamides and polyimides. ontosight.ai The presence of multiple amine groups allows it to react with di- or poly-functional monomers, such as dicarboxylic acids or their derivatives, and dianhydrides, to form cross-linked or linear polymer chains.

Polyamides: Aromatic polyamides, often referred to as aramids, are known for their exceptional thermal stability and mechanical strength. mdpi.com The incorporation of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine into a polyamide backbone can impart specific properties to the resulting material. The synthesis of aromatic polyamides typically involves the low-temperature polycondensation of an aromatic diamine with an aromatic diacid chloride. mdpi.comresearchgate.net The properties of the resulting polyamide, such as solubility, glass transition temperature, and thermal stability, are influenced by the structure of both the diamine and the diacid chloride monomers. mdpi.comresearchgate.net While specific data for polyamides derived from this particular diamine are scarce, research on similar aromatic diamines suggests that the resulting polymers would likely exhibit good thermal resistance and mechanical properties. mdpi.comimpactfactor.org

Polyimides: Polyimides are another class of high-performance polymers renowned for their excellent thermal stability, chemical resistance, and dielectric properties. asianpubs.orgscielo.brresearchgate.net They are often synthesized in a two-step process involving the reaction of a diamine with a tetracarboxylic dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. asianpubs.orgscielo.br The use of a trifunctional diamine like 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine could lead to the formation of cross-linked polyimide networks, potentially enhancing their thermal and mechanical properties. The properties of the final polyimide are highly dependent on the chemical structure of the diamine and the dianhydride used. scielo.brresearchgate.net

Epoxy Resins: Aromatic amines are also widely used as curing agents for epoxy resins. getenviropass.comthreebond.co.jpevonik.com The amine groups react with the epoxide rings of the resin to form a cross-linked thermoset polymer. The number of active amine hydrogens and the structure of the amine curing agent influence the cross-link density and the final properties of the cured epoxy, such as its glass transition temperature, chemical resistance, and mechanical strength. threebond.co.jp The trifunctional nature of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine suggests it could act as an effective cross-linking agent for epoxy resins, leading to materials with high thermal and chemical stability. threebond.co.jpevonik.com

Below is a table summarizing the potential polymer applications of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine and the expected properties of the resulting materials.

| Polymer Type | Co-monomer | Expected Polymer Properties | Potential Applications |

| Polyamide | Dicarboxylic acid / Diacid chloride | High thermal stability, good mechanical strength | High-performance fibers, films, and engineering plastics |

| Polyimide | Tetracarboxylic dianhydride | Excellent thermal stability, chemical resistance, good dielectric properties | Electronics, aerospace components, high-temperature adhesives |

| Epoxy Resin | Epoxy prepolymer | High cross-link density, good thermal and chemical resistance | Coatings, adhesives, composite materials |

Catalytic Performance and Mechanistic Studies of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine-Based Materials

While specific research on the catalytic performance of materials derived directly from 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine is limited, the broader class of aromatic diamines and their derivatives has been explored for various catalytic applications. The amine functionalities present in these molecules can act as basic catalytic sites or can be functionalized to create more complex catalytic structures.

One area of interest is the development of organocatalysts. Chiral diamines can be derivatized to form bifunctional catalysts that can activate both the nucleophile and the electrophile in an asymmetric reaction. mdpi.commdpi.com For example, camphor-derived diamines have been used to synthesize thiourea (B124793) organocatalysts for Michael additions. mdpi.com The mechanism of these catalysts often involves hydrogen bonding interactions between the catalyst and the substrates, which orients them for a stereoselective reaction.

Furthermore, diamine-based ligands can be used to synthesize metal complexes with catalytic activity. These complexes can be employed in a variety of organic transformations. For instance, Schiff base ligands, which can be synthesized from diamines and aldehydes, can coordinate with metal ions to form catalysts for reactions such as oxidation. smolecule.comhymasynthesis.com

In the context of polyurethane synthesis, certain amine compounds can act as catalysts. google.com While the primary role of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine is likely as a chain extender or cross-linker, the tertiary amines that can be formed during polymerization can have a catalytic effect on the isocyanate-polyol reaction.

Future Research Directions and Emerging Paradigms for 2 3 Amino 4 Methylphenyl Methyl Benzene 1,3 Diamine Studies

Integration of Artificial Intelligence and Machine Learning in 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of chemical compounds, including 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine. These technologies offer the potential to accelerate research by predicting compound properties and activities, thereby reducing the need for extensive and time-consuming laboratory experiments.

Machine learning models are increasingly being used to predict the properties of chemical compounds with high accuracy. mdpi.com For aromatic amines, a class of compounds to which 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine belongs, ML approaches have been successfully applied to predict toxicological endpoints such as mutagenicity and carcinogenicity. nih.gov For instance, quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity, can be significantly enhanced through the use of ML algorithms. nih.gov These models can be trained on datasets of structurally similar aromatic amines to predict the potential bioactivities of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine. nih.govacs.org

Table 1: Potential Applications of AI/ML in 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine Research

| Application Area | AI/ML Technique | Potential Outcome |

|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning | Prediction of physicochemical properties, biological activity, and toxicity without extensive experimentation. nih.gov |

| Synthesis Optimization | Predictive modeling of reaction outcomes, Process optimization algorithms | Identification of the most efficient and sustainable synthetic routes, leading to higher yields and reduced waste. formalifesciencemarketing.compku.edu.cn |

| Environmental Impact Assessment | Biotransformation pathway prediction models | High-throughput screening of potential metabolic pathways and assessment of environmental persistence. mdpi.com |

| Materials Science | Predictive models for polymer properties | Design of novel polymers with desired characteristics based on the incorporation of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine. |

Advanced Computational Modeling and Predictive Analytics for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine Behavior

Advanced computational modeling and predictive analytics provide powerful tools for gaining a deeper understanding of the behavior of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine at the molecular level. These methods allow for the simulation of molecular interactions and the prediction of a wide range of properties, complementing experimental studies.

Computational methods such as Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine. researchgate.net This can provide insights into its reaction mechanisms and help in the design of new synthetic pathways. Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. nih.govplos.org This is particularly valuable for understanding its behavior in different environments and for predicting its binding affinity to potential biological targets. nih.gov

Predictive analytics, based on data from computational models and experimental studies, can be used to develop comprehensive models that predict the performance of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine in various applications. For example, in materials science, computational models can be used to predict the mechanical and thermal properties of polymers synthesized using this diamine. ontosight.ai In the context of pharmaceuticals, these models can help in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of derivatives of this compound. nih.gov

Table 2: Computational Modeling Techniques and Their Applications

| Computational Technique | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis, Reaction mechanism studies | Insights into reactivity, stability, and potential reaction pathways. researchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational analysis, Interaction studies | Understanding of molecular flexibility, solvent effects, and binding to other molecules. nih.govplos.org |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Correlation of molecular structure with properties like toxicity and therapeutic potential. nih.gov |

| Docking Studies | Binding mode analysis | Prediction of how the molecule might interact with biological targets such as enzymes or receptors. nih.gov |

Sustainable Design and Circular Economy Considerations for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine and its Applications

The principles of sustainable design and the circular economy are becoming increasingly important in the chemical industry. dksh.com For 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine, this means considering the entire lifecycle of the compound, from its synthesis to the end-of-life of the products it is used in.

Green chemistry principles should be applied to the synthesis of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine to minimize waste and the use of hazardous substances. fatfinger.io This includes exploring the use of renewable feedstocks, developing more energy-efficient synthetic processes, and using safer solvents. formalifesciencemarketing.comquantaprocess.com The goal is to create a manufacturing process that is both economically viable and environmentally friendly. deskera.com

In the context of a circular economy, the focus is on designing products that can be reused, recycled, or repurposed at the end of their life. kochmodular.com For polymers made from 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine, this could involve developing methods for depolymerization to recover the monomer for reuse. evonik.com Designing for circularity also means considering the potential for biodegradability in certain applications. formalifesciencemarketing.com By embracing these principles, the chemical industry can reduce its environmental footprint and move towards a more sustainable future. dksh.comipi-global.com

Cross-Disciplinary Research Collaborations for Comprehensive Compound Understanding

A comprehensive understanding of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine and its potential applications requires a collaborative effort from researchers across various disciplines. The complexity of modern materials science and chemical research necessitates the integration of expertise from different fields. vanderbilt.edu

Collaborations between chemists, materials scientists, engineers, biologists, and computational scientists can lead to significant advancements. For example, chemists can focus on optimizing the synthesis of the compound, while materials scientists and engineers can investigate its use in novel polymers and other advanced materials. au.dk Biologists can study its interactions with biological systems, which is crucial for any potential pharmaceutical applications. cas.cn Computational scientists can provide the theoretical models and data analysis needed to guide and interpret experimental work. vanderbilt.edu

Interdisciplinary research centers and platforms play a vital role in fostering these collaborations by providing the necessary infrastructure and environment for researchers from different backgrounds to work together. au.dktsukuba.ac.jp Such collaborations can accelerate the pace of discovery and innovation, leading to the development of new technologies and applications for 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine |

| 2,4-dichlorophenol, compound with 2-aminoethanol (1:1) |

| 4-methylbenzene-1,3-diamine |

| N-(3-Amino-4-methylphenyl)benzamide |

| Benzoic anhydride |

| p-toluylenediamine |

| meta-toluidine |

| 4-((3-Amino-2-methylphenyl)methyl)benzene-1,3-diamine |

| N |

| N-Furan2-ylmethyl-N'-(4-methoxy-phenyl)-1,1-dioxo-tetrahydro1lambda6-thiophene3,4-diamine |

| 1,8-diamino-octane |

| 1,5-diaminonaphthalene |

| 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride |

| 4-amino-N,N-dimethyl-aniline |

| p-phenylenediamine |

| Putrescine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.